N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring and a hydrazone linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents .
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-5-4-10(7-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8+ |
InChI Key |
DSEFDSHZXYAJTG-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |
solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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